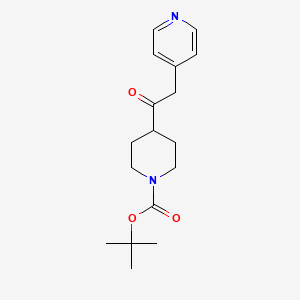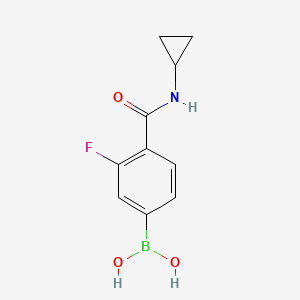
(4-(环丙基氨基甲酰基)-3-氟苯基)硼酸
描述
N-Cyclopropyl 4-borono-2-fluorobenzamide
科学研究应用
传感应用
硼酸: 因其能够与二醇和其他路易斯碱形成可逆的共价络合物而闻名,这使得它们非常适合用于传感应用 。这种化合物可用于开发用于检测具有二醇基团的糖和其他生物分子的传感器。例如,它可用于检测糖尿病患者的葡萄糖水平或环境中植物糖的监测。
蛋白质操作和修饰
硼酸与蛋白质的相互作用使其能够用于蛋白质操作和修饰 。这种化合物可用于标记蛋白质以进行成像或靶向递送治疗剂,其中硼酸部分将与细胞表面的糖蛋白结合。
治疗开发
硼酸在治疗开发中具有潜在的应用 。它们可用作蛋白酶体抑制剂,在癌症治疗中非常重要。硼酸部分可以与生物分子相互作用,可能导致新药的开发。
分离技术
由于其特定的结合特性,硼酸可用于分离技术 。这种化合物可用于亲和层析以从复杂混合物中分离和纯化糖基化蛋白质或其他含二醇的分子。
糖基化分子的电泳
硼酸可用于糖基化分子的电泳 。这种应用在糖尿病护理中糖化血红蛋白的分析中特别有用。该化合物可用作选择性结合糖基化蛋白质的试剂,使其在电泳过程中能够分离。
药物递送系统
硼酸用于构建药物递送系统 。这种化合物可以掺入对糖的存在有反应的聚合物中,例如对葡萄糖有反应的胰岛素递送系统。硼酸部分将与葡萄糖结合,触发糖尿病患者胰岛素的释放。
作用机制
Target of Action
Boronic acids are known to interact with diols and strong lewis bases such as fluoride or cyanide anions . This interaction is often utilized in various sensing applications .
Mode of Action
Boronic acids are known to form reversible covalent bonds with cis-diols, which are commonly found in biological molecules . This property allows boronic acids to interact with various biological targets, potentially leading to changes in their function .
Biochemical Pathways
Boronic acids are known to interact with various biological molecules through their ability to form reversible covalent bonds with cis-diols . This interaction can potentially affect various biochemical pathways, depending on the specific targets of the boronic acid.
Pharmacokinetics
Boronic acids are generally known to have good bioavailability due to their ability to form reversible covalent bonds with biological molecules .
Result of Action
The ability of boronic acids to interact with various biological molecules through the formation of reversible covalent bonds can potentially lead to changes in the function of these molecules .
Action Environment
The action of (4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid can potentially be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of covalent bonds between boronic acids and cis-diols . Other factors, such as the presence of other biological molecules and the specific conditions of the biological environment, can also potentially influence the action, efficacy, and stability of the compound .
生化分析
Biochemical Properties
(4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. This compound can form reversible covalent complexes with sugars, amino acids, and other molecules containing vicinal diols. These interactions are crucial for its role in sensing applications, protein manipulation, and therapeutic development . The compound’s interaction with enzymes such as proteases and lipases can lead to enzyme inhibition, which is valuable in drug development .
Cellular Effects
The effects of (4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid on cells and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to interfere with signaling pathways by binding to active site serines in enzymes, thereby inhibiting their activity . This inhibition can lead to changes in gene expression and alterations in cellular metabolism, impacting cell function and viability.
Molecular Mechanism
At the molecular level, (4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid moiety can form covalent bonds with diols and other Lewis bases, leading to enzyme inhibition or activation . This compound can inhibit proteases by binding to their active sites, preventing substrate access and subsequent enzymatic activity . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that boronic acids can undergo oxidative degradation, which may impact their efficacy in long-term experiments . The temporal effects also depend on the specific experimental conditions, such as pH and temperature, which can affect the compound’s stability and activity.
Dosage Effects in Animal Models
The effects of (4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects by inhibiting specific enzymes or modulating signaling pathways. At high doses, it can cause toxic or adverse effects, such as enzyme inhibition leading to cellular dysfunction or apoptosis . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
(4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450s, which can lead to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of (4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of (4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules to modulate cellular processes. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
[4-(cyclopropylcarbamoyl)-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BFNO3/c12-9-5-6(11(15)16)1-4-8(9)10(14)13-7-2-3-7/h1,4-5,7,15-16H,2-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTFTZYMPDZCQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NC2CC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674382 | |
| Record name | [4-(Cyclopropylcarbamoyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-20-0 | |
| Record name | B-[4-[(Cyclopropylamino)carbonyl]-3-fluorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Cyclopropylcarbamoyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(4-Chlorophenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1454189.png)
![1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1454190.png)
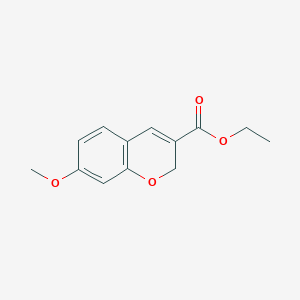
![4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454193.png)
![4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-ol hydrochloride](/img/structure/B1454195.png)

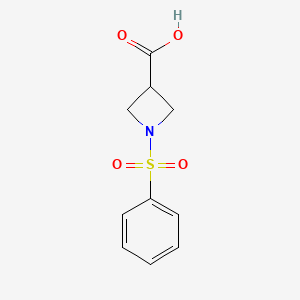
![1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1454199.png)
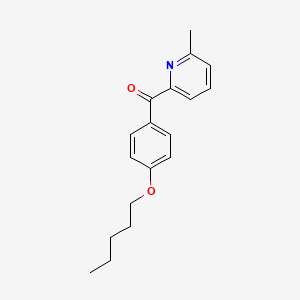
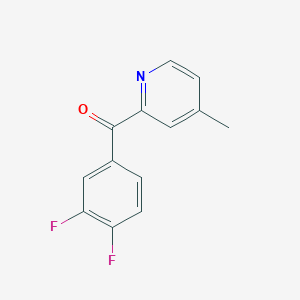
![5-[(4-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1454206.png)
![Methyl 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1454207.png)
